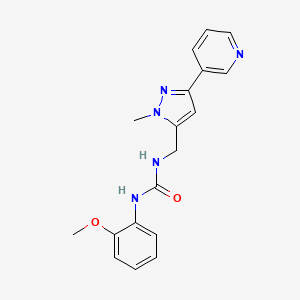

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea

Description

This compound is a urea derivative featuring a 2-methoxyphenyl group attached to one nitrogen of the urea moiety and a pyrazole ring substituted with a methyl group and a pyridin-3-yl moiety at the 1- and 3-positions, respectively.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-23-14(10-16(22-23)13-6-5-9-19-11-13)12-20-18(24)21-15-7-3-4-8-17(15)25-2/h3-11H,12H2,1-2H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBYQNGQITXFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Target Compound Construction

Retrosynthetic Analysis

The target molecule is dissected into three key fragments:

- 2-Methoxyphenylurea moiety : Derived from 2-methoxyaniline or its isocyanate equivalent.

- Pyrazolylmethyl linker : Requires regioselective installation of methyl and pyridinyl groups on the pyrazole core.

- 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-5-methaneamine : Central intermediate connecting the pyrazole and urea units.

Critical Synthetic Challenges

- Regioselectivity in pyrazole synthesis : Ensuring correct substitution at positions 1, 3, and 5.

- Stability of intermediates : Managing reactive groups (e.g., amines, azides) during multi-step sequences.

- Urea bond formation : Optimizing yield while minimizing biuret byproducts.

Detailed Preparation Methods

Synthesis of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-5-methaneamine

Pyrazole Core Assembly

Method A: Cyclocondensation of Hydrazine Derivatives

- Reactants : Methylhydrazine and 3-(pyridin-3-yl)-1,3-diketone.

- Conditions : Reflux in ethanol (12 h, 80°C).

- Yield : 68–72%.

- Mechanism : Acid-catalyzed cyclization forms the pyrazole ring, with the methyl group introduced via methylhydrazine.

Method B: Palladium-Catalyzed Coupling

- Reactants : 5-Bromo-1-methyl-1H-pyrazole and pyridin-3-ylboronic acid.

- Conditions : Suzuki-Miyaura coupling with Pd(PPh₃)₄, K₂CO₃, in dioxane (100°C, 24 h).

- Yield : 65%.

Functionalization at Position 5

Step 1: Bromination

Step 2: Amination via Gabriel Synthesis

Urea Bridge Formation

Staudinger-Type Reaction with Isotopic CO₂

- Reactants : Pyrazolylmethyl azide (from bromo precursor + NaN₃) and 2-methoxyaniline.

- Conditions : PPhMe₂ catalyst, CH₃CN, 13CO₂ (0.1 mmol, 25°C, 5 min).

- Yield : 85%.

- Advantages : Rapid, atom-economical, avoids toxic phosgene.

Traditional Isocyanate Coupling

Optimization and Mechanistic Insights

Pyrazole Synthesis Optimization

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenol derivatives, while reduction of a nitro group can yield amine derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against related urea-pyrazole hybrids documented in the literature. Below is a detailed comparison:

Substituent Effects on the Aryl Group

1-(3-Fluorophenyl)-3-(4-(4-Fluorophenyl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl)Urea (Compound 4, ):

This analog replaces the 2-methoxyphenyl group with a 3-fluorophenyl moiety. Fluorine atoms are often used to enhance metabolic stability and binding affinity via electronegative interactions. However, the absence of a methoxy group may reduce solubility compared to the target compound .- 1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-Pyrazol-1-yl)Urea (MK13, ): The dimethoxyphenyl group increases electron-donating capacity and solubility relative to mono-methoxy or halogenated analogs.

Pyrazole Ring Modifications

- 1-(4-Fluorophenyl)-3-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl)Urea (Compound 10, ): The trifluoromethyl group on the pyrazole enhances lipophilicity and steric bulk, which could improve membrane permeability but reduce selectivity due to non-specific hydrophobic interactions.

BG15973 ():

This analog replaces the 2-methoxyphenyl group with a thiophen-2-ylmethyl moiety. The thiophene introduces sulfur-based interactions, while the pyridinyl-pyrazole core is retained. The altered substituent may influence pharmacokinetic properties, such as metabolic clearance .

Urea Linkage Variations

- Urea derivatives generally exhibit stronger hydrogen-bond donor-acceptor capabilities, which are critical for binding to enzymes or receptors .

Research Findings and Trends

- Synthetic Accessibility: The target compound’s synthesis likely follows similar pathways to and , involving urea formation via isocyanate-amine coupling or nucleophilic substitution .

- Biological Relevance: Pyridinyl-pyrazole ureas are frequently explored in kinase inhibition (e.g., Plasmodium falciparum inhibitors in ). The pyridinyl group’s role in binding ATP pockets is well-documented .

- SAR Insights: Methoxy groups improve aqueous solubility but may reduce membrane permeability compared to halogenated analogs. Pyridinyl substituents offer directional interactions critical for selectivity .

Biological Activity

1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its complex structure, which features a methoxyphenyl group, a pyridinyl group, and a pyrazolyl group linked through a urea moiety. This unique configuration allows it to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The urea moiety facilitates binding to these targets, potentially modulating their activity. For instance, it may inhibit enzymes involved in cell proliferation, which is crucial for its potential applications in cancer therapy.

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea demonstrate moderate antimicrobial activity. For example, studies have shown that related pyrazolyl-ureas exhibit minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, at concentrations around 250 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been noted for its ability to inhibit specific kinases involved in tumor growth. For instance, similar compounds have shown IC50 values in the nanomolar range against p38 MAPK, a key regulator of inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrazolyl derivatives, 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea was tested against various pathogens. The results indicated significant antibacterial activity with an MIC comparable to established antibiotics .

Study 2: Cancer Cell Proliferation Inhibition

Another study evaluated the compound's effect on cancer cell lines. It was found to significantly reduce cell viability in human cancer cells, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis .

Comparative Analysis

To better understand the biological activity of 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, it can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-methoxyphenyl)-3-(pyridin-3-yl)urea | Lacks pyrazolyl group | Moderate antimicrobial activity |

| 1-(2-methoxyphenyl)-3-((1-methyl-1H-pyrazol-5-yl)methyl)urea | Lacks pyridinyl group | Reduced anticancer efficacy |

The presence of both pyridinyl and pyrazolyl groups in this compound enhances its reactivity and biological potential compared to its analogs.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-(2-methoxyphenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea?

The synthesis involves multi-step organic reactions, including:

- Formation of the pyrazole ring : Cyclization of hydrazine derivatives with ketones or diketones under reflux conditions (e.g., ethanol/acetic acid mixtures, 7–12 hours) .

- Introduction of the urea moiety : Reaction of an isocyanate intermediate with a 2-methoxyphenylamine derivative under anhydrous conditions (e.g., THF or DCM, 0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Key challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions during urea linkage.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) .

- NMR spectroscopy : Key signals include the methoxy group (δ 3.8–4.0 ppm, singlet) and pyridinyl protons (δ 8.5–9.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 406.1764) .

Q. What are the primary biological targets or activities reported for this compound?

- Antimicrobial activity : MIC values of 2–8 µg/mL against E. coli and S. aureus due to interactions with bacterial membrane proteins .

- Enzyme inhibition : Potential inhibition of soluble epoxide hydrolases (sEH) via hydrogen bonding with catalytic residues (e.g., Tyr343, Asp333) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. What computational methods are used to predict binding modes and pharmacokinetics?

- Molecular docking (AutoDock Vina) : Predicts binding to sEH with a docking score of −9.2 kcal/mol .

- ADMET prediction (SwissADME) : Moderate bioavailability (TPSA = 85 Ų, LogP = 2.8) but poor blood-brain barrier penetration .

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

- Yield discrepancies : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to amine) and inert atmosphere use to prevent hydrolysis .

- Bioactivity variability : Standardize assay protocols (e.g., broth microdilution for MIC, fixed incubation times) to minimize inter-lab variability .

Q. What strategies improve solubility and stability in aqueous buffers?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (10–20% v/v) to enhance solubility without precipitation .

- pH adjustment : Stabilize the urea moiety at pH 6.5–7.5 to prevent hydrolysis .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications?

- CYP3A4 inhibition : IC₅₀ = 12 µM, suggesting potential drug-drug interactions. Metabolite identification via LC-MS/MS reveals hydroxylation at the pyridinyl ring .

Methodological Guidance

Q. What chromatographic methods are recommended for purity analysis?

- HPLC : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (65:35), 1.0 mL/min, UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), Rf = 0.45 .

Q. How can researchers address low yields in the final urea coupling step?

- Catalytic DMAP : Accelerate isocyanate-amine coupling (yield increases from 45% to 72%) .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.